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Compound Name: SW116

Cat. No.: B611083 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the efficient and reproducible

lentiviral transduction of SW1116 cells, a human colorectal adenocarcinoma cell line. The

following protocols and supporting data are intended to facilitate stable gene expression or

knockdown for applications in cancer research and drug discovery.

Introduction
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell

types, including the SW1116 colorectal cancer cell line. This system allows for the stable

integration of transgenes or shRNAs into the host cell genome, enabling long-term studies of

gene function. Successful lentiviral transduction requires careful optimization of several

parameters, including viral titer, transduction enhancers, and antibiotic selection conditions.

These notes provide a detailed protocol for the transduction of SW1116 cells and the

subsequent selection of a stable cell population.

Data Presentation
For successful generation of a stable SW1116 cell line expressing a gene of interest, it is

crucial to first determine the optimal concentration of the selection antibiotic, such as

puromycin. This is achieved by performing a kill curve experiment.
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Table 1: Example Puromycin Kill Curve Data for SW1116 Cells

Puromycin Concentration
(µg/mL)

Percent Cell Viability (%)
After 7 Days

Observations

0 (Control) 100 Cells are confluent.

0.5 80 Significant cell survival.

1.0 50 Moderate cell death.

1.5 20 Substantial cell death.

2.0 < 5 Nearly all cells are dead.

2.5 0 All cells are dead.

5.0 0 All cells are dead.

10.0 0 All cells are dead.

Note: This is example data. The optimal concentration should be experimentally determined for

your specific batch of SW1116 cells and puromycin lot.

Table 2: Recommended Seeding Densities for SW1116 Cells

Plate Format
Seeding Density
(cells/well)

Culture Volume (mL/well)

96-well 5,000 - 10,000 0.1

24-well 40,000 - 80,000 0.5

12-well 80,000 - 160,000 1.0

6-well 200,000 - 400,000 2.0

Experimental Protocols
Protocol 1: Determination of Optimal Puromycin
Concentration (Kill Curve)
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This protocol is essential to determine the lowest concentration of puromycin that effectively

kills non-transduced SW1116 cells.[1][2][3][4]

Materials:

SW1116 cells

Complete culture medium (e.g., L-15 Medium supplemented with 10% FBS)

Puromycin dihydrochloride (stock solution, e.g., 10 mg/mL)[1]

96-well tissue culture plate

Phosphate-Buffered Saline (PBS)

Procedure:

Seed SW1116 cells in a 96-well plate at a density that allows them to reach 70-80%

confluency within 24 hours.

After 24 hours, replace the medium with fresh complete culture medium containing serial

dilutions of puromycin. A recommended starting range is 0-10 µg/mL.[1] Include a "no

antibiotic" control.

Incubate the cells under their normal culture conditions (37°C, 0% CO2 for L-15 medium).

Observe the cells daily and change the medium with freshly prepared puromycin-containing

medium every 2-3 days.[4]

Record the percentage of viable cells at regular intervals for up to 7-10 days.

The optimal puromycin concentration is the lowest concentration that results in complete cell

death within 3-5 days.
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Day 1: Cell Seeding

Day 2: Antibiotic Addition

Days 3-10: Observation & Selection

Seed SW1116 cells in a 96-well plate

Prepare serial dilutions of Puromycin

24h incubation

Replace medium with Puromycin-containing medium

Incubate and observe cells daily

Replenish with fresh Puromycin medium every 2-3 days Determine lowest concentration for 100% cell death

Repeat

Click to download full resolution via product page

Puromycin Kill Curve Workflow

Protocol 2: Lentiviral Transduction of SW1116 Cells
This protocol outlines the steps for transducing SW1116 cells with a lentiviral vector.

Materials:
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SW1116 cells

Complete culture medium

Lentiviral particles (containing your gene of interest and a selection marker)

Polybrene (stock solution, e.g., 8 mg/mL)

24-well tissue culture plate

Procedure:

Twenty-four hours prior to transduction, seed SW1116 cells in a 24-well plate at a density of

60,000-80,000 cells per well so they are 30-40% confluent at the time of infection.[5]

On the day of transduction, thaw the lentiviral particles on ice.

Prepare the transduction medium by adding Polybrene to the complete culture medium at a

final concentration of 4-8 µg/mL. Polybrene helps to increase transduction efficiency by

neutralizing the charge repulsion between the virus and the cell membrane.[5]

Remove the existing medium from the cells and add the transduction medium containing the

desired amount of lentiviral particles (this is determined by the Multiplicity of Infection, MOI).

Incubate the cells with the virus overnight.[5]

The next day, remove the virus-containing medium and replace it with fresh, complete culture

medium.

Incubate the cells for another 48-72 hours to allow for transgene expression.
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Day 1: Cell Seeding

Day 2: Transduction

Day 3: Medium Change

Days 4-5: Gene Expression

Seed SW1116 cells in a 24-well plate

Prepare transduction medium
(Lentivirus + Polybrene)

24h incubation

Add transduction medium to cells

Remove virus-containing medium

Overnight incubation

Add fresh complete medium

Incubate for 48-72 hours
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Lentiviral Transduction Workflow
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Protocol 3: Selection of Stably Transduced SW1116
Cells
This protocol describes how to select for the cells that have successfully integrated the lentiviral

construct.

Materials:

Transduced SW1116 cells (from Protocol 2)

Complete culture medium

Optimal concentration of puromycin (determined in Protocol 1)

Procedure:

Forty-eight to seventy-two hours post-transduction, begin the antibiotic selection.

Aspirate the medium from the transduced cells and replace it with complete culture medium

containing the predetermined optimal concentration of puromycin.

Include a non-transduced control well that is also treated with puromycin to monitor the

effectiveness of the selection.

Continue to culture the cells in the selection medium, replacing it every 2-3 days.

Monitor the cells daily. Non-transduced cells should begin to die off within 2-3 days.

After 7-10 days, the remaining viable cells should be the stably transduced population.

Expand the stable cell population for downstream experiments. It is recommended to

maintain a low concentration of the selection antibiotic in the culture medium for the first few

passages.

Signaling Pathway Visualization
The introduction of a new gene via lentiviral transduction can impact various cellular signaling

pathways. The diagram below illustrates a generalized signaling cascade that could be
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activated or altered by the expression of a transduced gene, leading to changes in cellular

processes.

Cellular Input

Intracellular Signaling

Cellular Response

Lentiviral
Transduction

Transgene Expression

Protein Kinase Cascade

Transcription Factor
Activation

Altered Gene Expression

Phenotypic Change
(e.g., Proliferation, Apoptosis)
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Generalized Cellular Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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